molecular formula C20H16ClN3O5 B2920736 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide CAS No. 1396862-27-3

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide

Cat. No.: B2920736
CAS No.: 1396862-27-3
M. Wt: 413.81
InChI Key: AJFWTKQVNGOKJH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

!Molecular Structure

Scientific Research Applications

Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Activities

Research has focused on synthesizing novel compounds derived from visnaginone and khellinone, leading to the creation of heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds have been evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, showing significant potential in these areas. The study highlights the synthesis process and the bioactivity of these compounds, indicating their relevance in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiproliferative Activity Against Cancer Cell Lines

Another study involved the design, synthesis, and evaluation of a compound for its crystal structure and antiproliferative activity against various human cancer cell lines. This research demonstrates the compound's promising anticancer activity, providing a foundation for further investigation into its mechanism of action and potential therapeutic applications (Huang et al., 2020).

Antibacterial and Antifungal Activities

A series of novel benzothiazole pyrimidine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. This study found that certain compounds exhibited superior efficacy compared to standard drugs, suggesting their potential as new antimicrobial agents. The research provides detailed insights into the synthesis process and the bioactivity profiles of these compounds (Maddila et al., 2016).

Development of Radioligands for Brain Imaging

The design and synthesis of novel radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in the rodent brain were explored. These studies aimed to develop specific ligands that could assist in understanding the role of mGluR1 in neurological disorders, providing a tool for non-invasive imaging of brain receptors (Fujinaga et al., 2012).

Exploration of Novel Synthetic Pathways

Research has also delved into novel synthetic pathways for creating fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides. This work highlights the versatility and potential of these synthetic routes in producing compounds with possible therapeutic value, demonstrating the chemical transformations and structural analyses involved (Janardhan et al., 2014).

Future Directions

: Molecular Structure

Properties

IUPAC Name

N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5/c1-26-15-5-3-13(21)7-14(15)20(25)24-18-8-19(23-10-22-18)27-9-12-2-4-16-17(6-12)29-11-28-16/h2-8,10H,9,11H2,1H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFWTKQVNGOKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=NC=N2)OCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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